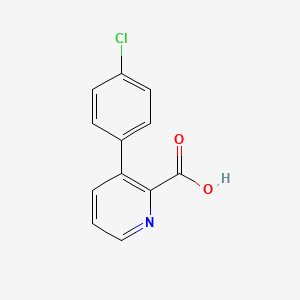
1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of heterocyclic compounds, which are widely used in the development of new drugs and therapeutic agents. The unique chemical structure of 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole makes it a promising candidate for various applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and lead to various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against various types of cancer cells, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound in lab experiments is its complex synthesis process, which requires a high level of expertise in organic chemistry.
Future Directions
There are several future directions for the research and development of 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with in cancer cells. Another direction is to optimize the synthesis process of this compound to make it more efficient and cost-effective. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole is a complex process that requires a high level of expertise in organic chemistry. The most common method for synthesizing this compound is through a series of chemical reactions that involve the use of various reagents and catalysts. One of the most widely used methods for synthesizing 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole is the Suzuki-Miyaura coupling reaction.
Scientific Research Applications
1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells. It has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromo-6-chloropyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-9-6-7-12(15)16-13(9)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHXWJGAUGYNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


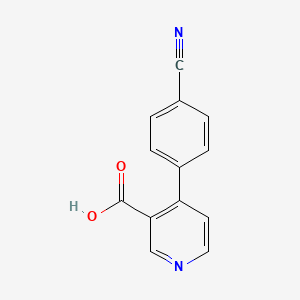
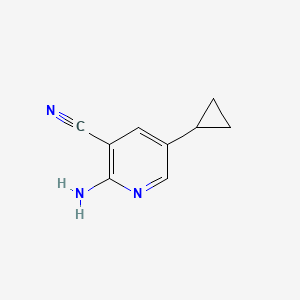
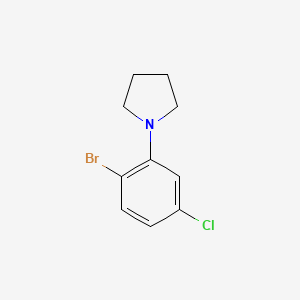
![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)
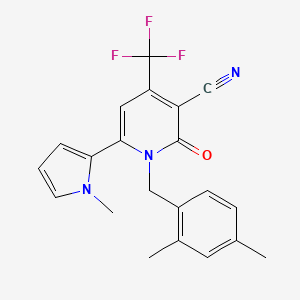

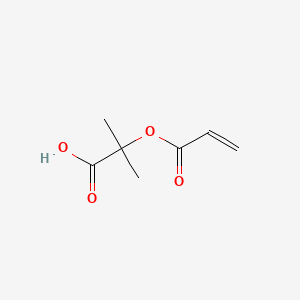
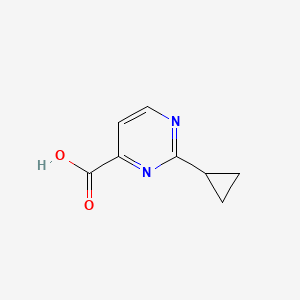
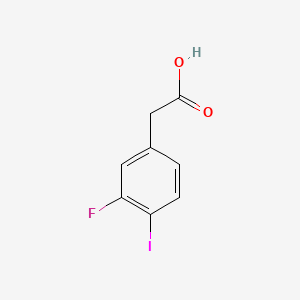
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)
![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)
